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Methyl 3-Amino-4-(Isopropylamino)Benzoate

Cat. No.: B1301198
CAS No.: 511240-22-5
M. Wt: 208.26 g/mol
InChI Key: HLELQEAHNDLXDC-UHFFFAOYSA-N
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Description

Contextualizing Methyl 3-Amino-4-(Isopropylamino)Benzoate within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the demand for novel molecular scaffolds with specific functional attributes is ever-present. This compound, with its distinct arrangement of amino and isopropylamino groups on a benzoate (B1203000) ester framework, represents a versatile building block. The presence of multiple reactive sites—the amino groups and the ester—allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Contemporary synthetic strategies often leverage such multifunctional compounds to construct libraries of derivatives for screening in drug discovery and materials science research. The strategic placement of the amino and alkylamino groups can influence the electronic properties and steric environment of the molecule, which are critical factors in designing compounds with desired reactivity and biological activity.

Significance of the Substituted Benzoate Framework in Chemical Sciences

The substituted benzoate framework is a cornerstone in the field of chemical sciences, particularly in the development of pharmaceuticals and functional materials. Benzoic acid and its esters, known as benzoates, are naturally occurring in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites. The aromatic ring of the benzoate structure provides a rigid scaffold that can be functionalized with various substituents to modulate its physical, chemical, and biological properties.

Substituents on the benzene (B151609) ring can profoundly impact the molecule's characteristics. For instance, amino groups, as seen in aminobenzoates, can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets. The ester group can participate in various reactions and can be hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification. This versatility makes the substituted benzoate framework a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates containing this structural motif.

Overview of Research Trajectories for Aminobenzoate Derivatives

Research into aminobenzoate derivatives is a dynamic and expanding field. These compounds are recognized as important intermediates in the synthesis of a wide array of biologically active molecules. nih.gov For instance, para-aminobenzoic acid (PABA), a well-known aminobenzoate, is a precursor in the biosynthesis of folate in many microorganisms. nih.gov This has led to the development of sulfonamide antibiotics, which act by inhibiting this pathway.

Current research trajectories for aminobenzoate derivatives are diverse and include:

Medicinal Chemistry: The development of novel therapeutic agents is a primary focus. Researchers are exploring aminobenzoate derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov The ability to easily modify the core structure allows for the fine-tuning of pharmacological properties.

Materials Science: Aminobenzoate derivatives are being investigated for their applications in the development of new polymers, dyes, and fluorescent materials. guidechem.com The aromatic nature of the benzoate ring, combined with the electronic effects of the amino substituents, can lead to materials with interesting optical and electronic properties.

Synthetic Methodology: There is ongoing research into developing more efficient and environmentally friendly methods for the synthesis of aminobenzoate derivatives. nih.gov This includes the use of novel catalysts and the development of one-pot multicomponent reactions to streamline the synthetic process.

The study of compounds like this compound contributes to this broader understanding, providing insights into structure-activity relationships and paving the way for the design of new molecules with tailored functionalities.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 511240-22-5
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Synonyms Methyl 3-amino-4-(propan-2-ylamino)benzoate, 3-Amino-4-isopropylamino-benzoic acid methyl ester, Methyl 3-amino-4-[(1-methylethyl)amino]benzoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B1301198 Methyl 3-Amino-4-(Isopropylamino)Benzoate CAS No. 511240-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-(propan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELQEAHNDLXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371611
Record name Methyl 3-Amino-4-(Isopropylamino)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511240-22-5
Record name Methyl 3-Amino-4-(Isopropylamino)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies

Established Synthetic Routes to Methyl 3-Amino-4-(Isopropylamino)Benzoate

While a single, universally cited synthesis for this compound is not prominently documented, a logical and established route can be constructed based on well-known organic transformations and the synthesis of closely related analogs. This pathway typically involves three primary stages: nucleophilic aromatic substitution, reduction of a nitro group, and finally, esterification of the carboxylic acid.

A plausible synthetic sequence commences with a suitable starting material, such as 4-chloro-3-nitrobenzoic acid. The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by isopropylamine (B41738). This reaction yields 3-nitro-4-(isopropylamino)benzoic acid.

The subsequent step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is catalytic hydrogenation. For instance, the synthesis of 3-amino-4-(propylamino)benzoic acid is achieved by hydrogenating 3-nitro-4-(propylamino)-benzoic acid in methanol (B129727) using a Raney-nickel catalyst at room temperature and normal pressure. prepchem.com This process is highly efficient for converting aromatic nitro compounds to their corresponding anilines. nih.gov

The final step is the esterification of the resulting 3-amino-4-(isopropylamino)benzoic acid with methanol to produce the target methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and reliable method for this purpose. researchgate.net For example, isopropyl 3-amino-4-methylbenzoate can be prepared by reacting 3-amino-4-methylbenzoic acid with isopropanol (B130326) under acidic conditions.

The selection of the initial precursor is fundamental to the synthetic strategy. 4-Chloro-3-nitrobenzoic acid is an ideal starting material due to the reactivity of the chlorine atom, which is activated by the electron-withdrawing nitro group in the ortho position, facilitating nucleophilic substitution.

Derivatization primarily involves the sequential modification of functional groups around the benzene (B151609) ring. The key transformations are:

N-Alkylation: Introduction of the isopropyl group via substitution of a halogen on the aromatic ring.

Nitro Group Reduction: Conversion of the nitro group to a primary amine, a critical step that adds a second amino functionality.

Esterification: Conversion of the carboxylic acid to its methyl ester, completing the synthesis of the target molecule.

The following table outlines the plausible established synthetic route.

Table 1: Plausible Established Synthetic Route and Conditions

Step Reactants Reagents/Catalyst Key Conditions Product
1 4-Chloro-3-nitrobenzoic acid, Isopropylamine Base (e.g., K₂CO₃), Solvent (e.g., DMF) Elevated temperature 3-Nitro-4-(isopropylamino)benzoic acid
2 3-Nitro-4-(isopropylamino)benzoic acid H₂, Raney Ni or Pd/C Methanol solvent, Room temperature 3-Amino-4-(isopropylamino)benzoic acid

Novel Approaches in the Synthesis of Substituted Methyl Aminobenzoates

Recent advances in synthetic chemistry offer alternative and potentially more efficient methods for preparing substituted methyl aminobenzoates. These include novel catalytic systems, improved esterification techniques, and the application of energy sources like microwaves to accelerate reactions.

Catalytic hydrogenation is the cornerstone for converting nitroaromatics to anilines, a key step in the synthesis of the target compound. While traditional catalysts like Raney Ni and Pd/C are effective, research into new catalytic systems aims to improve selectivity, efficiency, and sustainability. nih.gov

Nanocarbon-based materials (e.g., carbon nanotubes, graphene) have emerged as promising catalyst supports, offering high surface area and stability, which can enhance the activity and recyclability of metal catalysts. nih.gov For instance, FeS₂ nanoparticles on N and S co-doped porous carbon have shown excellent activity and selectivity for the hydrogenation of various functionalized nitroaromatics under mild conditions. nih.gov Another innovative approach utilizes biocatalysis. A heterogeneous biocatalyst comprising a carbon black-supported NiFe hydrogenase can hydrogenate various nitrobenzene (B124822) derivatives to the corresponding anilines with high yields (78% to 96%) using H₂ at atmospheric pressure under mild, aqueous conditions. nih.gov This method shows remarkable tolerance for a wide range of functional groups. nih.gov

Table 2: Comparison of Catalytic Hydrogenation Methods for Nitroaromatics

Catalyst System Support Material Reductant Key Advantages
Traditional Metal Catalysts Carbon (e.g., Pd/C), None (e.g., Raney Ni) H₂ gas Well-established, effective
Nanocarbon-Based Catalysts Graphene, Carbon Nanotubes H₂ gas High stability, high activity, catalyst recyclability nih.gov

Esterification Techniques for Aminobenzoic Acids

Beyond the standard Fischer esterification, several other techniques can be employed to synthesize methyl aminobenzoates. These methods may offer advantages such as milder reaction conditions, shorter reaction times, or higher yields.

One common alternative involves the use of thionyl chloride (SOCl₂) in methanol. In this procedure, the aminobenzoic acid is dissolved or suspended in methanol, and thionyl chloride is added, often at a reduced temperature. The reaction mixture is then typically refluxed. chemicalbook.com This method is effective for producing methyl 3-aminobenzoate. chemicalbook.com Another approach uses dimethyl sulfate (B86663) in acetone, which has been reported as a highly efficient method in terms of both reaction efficiency and product purity for the esterification of aminocinnamic acids, which are structurally related to aminobenzoic acids. researchgate.net Transesterification, where an existing alkyl aminobenzoate reacts with a different alcohol in the presence of a catalyst, is another viable, though less direct, route. google.com

Table 3: Alternative Esterification Techniques

Method Reagents Solvent Advantages
Thionyl Chloride SOCl₂, Methanol Methanol Effective, commonly used chemicalbook.com
Dimethyl Sulfate (CH₃)₂SO₄, K₂CO₃ Acetone High efficiency and product purity researchgate.net

Exploration of Microwave-Assisted Synthesis for Amine Formylation (Analogous Reactions)

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations. youtube.com While not a direct step in the synthesis of the target compound, the formylation of amines—the addition of a formyl group (–CHO) to a nitrogen atom—serves as an excellent analogous reaction to illustrate the power of this technology. Such derivatizations are common in medicinal chemistry.

Conventional heating methods for amine formylation can be slow, sometimes requiring hours or even days at reflux. youtube.comnih.gov In contrast, microwave irradiation can dramatically reduce reaction times to mere minutes while often improving yields. youtube.com A simple and efficient microwave-assisted procedure for N-formylation involves treating an amine with a mixture of formic acid and silica (B1680970) gel. lookchem.com Another advanced protocol uses a novel formylating agent, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, to rapidly produce N-formamides from a broad scope of amines, including aromatic, aliphatic, and heterocyclic amines, in good to excellent yields under microwave irradiation. thieme-connect.com These methods highlight the potential of microwave technology to enhance the efficiency of reactions involving the derivatization of the amino groups present in the target molecule or its precursors. youtube.comthieme-connect.com

Table 4: Microwave-Assisted Amine Formylation (Analogous Reaction)

Formylating System Substrates Conditions Key Advantages
Formic Acid / Silica Gel Various amines Microwave irradiation Simple, fast, efficient lookchem.com

Stereoselective Synthesis Considerations

An examination of the molecular structure of this compound is essential to understanding the role of stereoisomerism in its synthesis. The IUPAC name for this compound is methyl 3-amino-4-(propan-2-ylamino)benzoate. nih.gov

The structure of this compound lacks any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups, which results in non-superimposable mirror images known as enantiomers. In this molecule, no such asymmetric carbons exist. The isopropyl group is symmetrical, and the substituted benzene ring is planar. Consequently, the molecule is achiral and does not have stereoisomers (enantiomers or diastereomers).

Scale-Up Production and Process Chemistry Research

While specific documentation detailing the industrial-scale synthesis of this compound is not extensively published, a viable and efficient synthesis route can be proposed based on established and common industrial organic chemistry reactions used for analogous aromatic amines and benzoate (B1203000) derivatives. prepchem.comgoogle.comsciencemadness.org The primary goals in scale-up production are cost-effectiveness, safety, high yield, and high purity of the final product.

A logical and practical industrial synthesis would likely involve a two-step process starting from a readily available precursor like Methyl 4-chloro-3-nitrobenzoate.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step would involve the reaction of Methyl 4-chloro-3-nitrobenzoate with isopropylamine. In this SNAr reaction, the isopropylamine acts as a nucleophile, displacing the chloride ion on the benzene ring. The reaction is activated by the electron-withdrawing nitro group located ortho to the chlorine atom.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group on the intermediate compound, Methyl 4-(isopropylamino)-3-nitrobenzoate, to form the final product. Catalytic hydrogenation is a common and efficient method for this transformation on an industrial scale. prepchem.comsciencemadness.org This process typically involves using a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled pressure and temperature. This method is known for its high yields and clean reaction profile, producing water as the only byproduct.

The proposed two-step synthesis for the scale-up production is outlined in the table below.

StepReaction TypeStarting MaterialReagentsIntermediate/Product
1Nucleophilic Aromatic Substitution (SNAr)Methyl 4-chloro-3-nitrobenzoateIsopropylamineMethyl 4-(isopropylamino)-3-nitrobenzoate
2Catalytic HydrogenationMethyl 4-(isopropylamino)-3-nitrobenzoateH2, Palladium on Carbon (Pd/C)This compound

Process chemistry research for optimizing this scale-up would focus on several key parameters for each step to ensure efficiency, safety, and cost-effectiveness. The considerations for process optimization are detailed in the following table.

ParameterSNAr Reaction (Step 1)Catalytic Hydrogenation (Step 2)
Solvent Selection of an appropriate solvent that can dissolve the reactants and facilitate the reaction, such as a polar aprotic solvent.Choice of a solvent like methanol or ethanol (B145695) that is suitable for hydrogenation and can dissolve the starting material. prepchem.com
Temperature Optimization of the reaction temperature to ensure a reasonable reaction rate without causing degradation of reactants or products.Controlling the temperature to manage the exothermic nature of the reaction and prevent side reactions.
Pressure Typically conducted at atmospheric pressure.Optimizing hydrogen pressure to achieve a high rate of reaction while ensuring safe operation.
Catalyst Not applicable.Selection of the catalyst type (e.g., 5% or 10% Pd/C), catalyst loading, and methods for catalyst recovery and reuse to minimize costs.
Work-up and Purification Development of efficient extraction and washing procedures to remove unreacted starting materials and byproducts.Simple filtration to remove the catalyst, followed by crystallization or distillation to isolate the high-purity final product.

This proposed synthetic route is robust, utilizes common industrial processes, and avoids hazardous or expensive reagents, making it a suitable strategy for the large-scale production of this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of Methyl 3-Amino-4-(Isopropylamino)Benzoate

The reactivity of this compound is governed by the interplay of its three functional groups: a primary amino group (-NH₂), a secondary isopropylamino group (-NHCH(CH₃)₂), and a methyl ester group (-COOCH₃), all attached to a benzene (B151609) ring. The two amino groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution, while the methyl ester is a deactivating, meta-directing group. This combination of substituents leads to a complex reactivity profile.

The benzene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the two amino groups. These groups increase the electron density of the ring, particularly at the positions ortho and para to them, making the molecule significantly more reactive than benzene. numberanalytics.comopenstax.org

The directing effects of the substituents are crucial in determining the regioselectivity of EAS reactions.

3-Amino group (-NH₂): A strong activating group, directing incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

4-Isopropylamino group (-NH(iPr)): Also a strong activating group, directing to its ortho (positions 3 and 5) and para (position 1) positions.

1-Methoxycarbonyl group (-COOCH₃): A deactivating group, directing incoming electrophiles to the meta (positions 3 and 5) positions. numberanalytics.com

The combined influence of these groups suggests that the most nucleophilic positions on the ring are C5 and C6. The C5 position is ortho to the powerful isopropylamino activating group and meta to the deactivating ester group. The C6 position is para to the primary amino group. The steric hindrance from the bulky isopropyl group may slightly disfavor substitution at the C5 position. numberanalytics.comacs.org Therefore, electrophilic attack is most likely to occur at positions 5 and 6.

However, the high reactivity of the ring can lead to challenges such as polysubstitution. Furthermore, under strongly acidic conditions, such as those used for nitration or sulfonation, the basic amino groups will be protonated to form ammonium (B1175870) ions (-NH₃⁺ and -NH₂(iPr)⁺). askfilo.comncert.nic.in These protonated groups are strongly deactivating and meta-directing, which would drastically change the reactivity and direct substitution to the position meta to both ammonium groups (C5). To achieve selective substitution, it is common practice to protect the amino groups, for example, by converting them to amides. The amide group is still an ortho-, para-director but is less activating than a free amino group, allowing for better control of the reaction.

Substituent on RingPositionEffect on ReactivityDirecting Influence
-COOCH₃1DeactivatingMeta (3, 5)
-NH₂3Strongly ActivatingOrtho, Para (2, 4, 6)
-NH(iPr)4Strongly ActivatingOrtho, Para (3, 5, 1)

The functional groups of this compound can also participate in nucleophilic reactions.

Reactions of the Amino Groups: The lone pairs of electrons on the nitrogen atoms of the primary and secondary amino groups make them nucleophilic. They can react with a variety of electrophiles. A common reaction is acylation, for instance, with acyl chlorides or anhydrides to form amides. Due to the similar electronic nature of the two amino groups, selective acylation can be challenging, although the primary amine at position 3 might be slightly more sterically accessible than the secondary amine at position 4. In some cases, the meta-amino group in 3,4-diamino systems has been shown to be more reactive. researchgate.net

Reactions of the Ester Functionality: The methyl ester group is susceptible to nucleophilic acyl substitution. libretexts.org This reaction proceeds via a tetrahedral intermediate. nih.gov Common transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The presence of the neighboring amino groups can potentially influence the rate of hydrolysis. For example, studies on 2-aminobenzoate (B8764639) esters have shown that the amino group can act as an intramolecular general base catalyst, significantly accelerating hydrolysis compared to esters where the amino group is further away. acs.orgacs.orgnih.gov A similar catalytic effect, although likely weaker due to the position, might be observed.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group.

Functional GroupType of ReactionReagentProduct
Amino (-NH₂, -NH(iPr))AcylationAcyl Chloride (RCOCl)Amide
Ester (-COOCH₃)HydrolysisH₂O / H⁺ or OH⁻Carboxylic Acid
Ester (-COOCH₃)AmidationAmmonia (NH₃)Amide
Ester (-COOCH₃)TransesterificationAlcohol (R'OH)New Ester (-COOR')

The N-isopropyl group can undergo specific transformations, primarily through oxidative pathways.

N-Dealkylation: The removal of an N-alkyl group is a known metabolic and synthetic transformation. nih.govresearchgate.net Oxidative N-dealkylation, often catalyzed by enzymes (like cytochrome P450) or chemical oxidants, can remove the isopropyl group to yield a primary amine at the 4-position (forming Methyl 3,4-diaminobenzoate). encyclopedia.pubnih.gov The mechanism often involves hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that decomposes to the dealkylated amine and a ketone (in this case, acetone). encyclopedia.pub

Oxidation: Strong oxidizing agents can potentially oxidize the secondary amine. The presence of the aromatic ring makes the benzylic C-H bond of the isopropyl group susceptible to oxidation, which could lead to more complex products. libretexts.orglibretexts.orgopenstax.org

Reaction Mechanisms of Aminobenzoate Derivatives

The reactions of aminobenzoate derivatives follow well-established mechanistic pathways.

Electrophilic Aromatic Substitution: The mechanism proceeds in two steps via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com

Attack on the electrophile: The π-electron system of the activated aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromaticity and forming the substituted product. The stability of the intermediate sigma complex determines the regioselectivity. For ortho- and para-directing activators like amino groups, the positive charge in the intermediate can be delocalized onto the nitrogen atom, providing significant resonance stabilization for ortho and para attack, but not for meta attack. youtube.com

Nucleophilic Acyl Substitution: This is a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester group. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. nih.gov

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the methoxide (B1231860) ion (-OCH₃) is ejected as a leaving group, resulting in the substituted product.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is also influenced by non-covalent interactions.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the amino groups of one molecule and the ester or amino groups of another. chemrxiv.org These interactions are significant in determining the physical properties of the compound, such as melting point and solubility. The formation of intermolecular hydrogen-bonded dimers or larger aggregates can also affect reactivity by shielding certain functional groups from attack by reagents.

Electronic and Steric Effects: The electronic effects are dominated by the strong electron-donating resonance of the amino groups, which activates the ring. The isopropylamino group is a slightly stronger activator than the primary amino group due to the inductive effect of the alkyl groups. Conversely, the ester group deactivates the ring through its electron-withdrawing inductive and resonance effects. numberanalytics.com Steric hindrance from the bulky isopropyl group can influence the accessibility of adjacent sites, potentially disfavoring reactions at the C5 position and at the nitrogen atom of the isopropylamino group itself. numberanalytics.commdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For aminobenzoate derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine optimized geometries, vibrational frequencies, and thermodynamic properties. researchgate.netresearchgate.net Studies on similar compounds, such as p-aminobenzoic acid and its esters, reveal that DFT methods can accurately predict molecular geometries that are in good agreement with experimental data. researchgate.netnih.gov

The application of DFT allows for the calculation of key electronic properties that govern reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For related aminobenzoate structures, DFT calculations have been used to determine these orbital energies and analyze their implications for molecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides insights into intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a Related Aminobenzoate Derivative (Ethyl 4-Aminobenzoate)

Property Calculated Value
HOMO Energy -6.149 eV
LUMO Energy Not Specified
UV Cut-off Wavelength 288 nm

Data derived from DFT calculations on a related compound, Ethyl 4-aminobenzoate (B8803810), as specific data for Methyl 3-Amino-4-(Isopropylamino)Benzoate is not available. researchgate.net

The photophysical properties of aminobenzoate derivatives are of significant interest. Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying electronic excited states and predicting UV-visible absorption spectra. researchgate.netsharif.edu For many aminobenzoates, photoexcitation leads to an intramolecular charge transfer (ICT) process, where electron density moves from the amino group (the donor) to the benzoate (B1203000) group (the acceptor). researchgate.net

Studies on compounds like p-N,N-dimethylaminobenzoates have shown dual fluorescence, a phenomenon arising from a locally excited state and a charge-transfer state. nih.gov The dynamics of these excited states can be incredibly fast. For instance, in ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, femtosecond transient absorption spectroscopy revealed a sequence of events starting with a transition to a non-relaxed ICT state, followed by relaxation to a more planar, stronger charge transfer state. nih.gov The lifetime of this final ICT state is highly dependent on the polarity of the solvent, shortening dramatically in more polar environments. nih.gov These findings highlight the significant role that charge transfer plays in the excited-state behavior of aminobenzoate derivatives.

Molecular Dynamics Simulations and Conformational Analysis (from related compounds)

While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility and dynamics of molecules like aminobenzoate derivatives in different environments, such as in solution. nih.govnih.gov

In more complex biological systems, the conformation of aminobenzoate derivatives can be rigid, which can inhibit necessary conformational changes in their biological targets. acs.orgnih.gov For instance, the rigid aromatic backbone of certain aminobenzoic acid monomers has been shown to sterically block the "induced fit" mechanism in the ribosome's catalytic center. acs.orgnih.gov

Table 2: Conformational Energy Barriers in Related Aminobenzoate Derivatives

Compound Dihedral Scanned Conformational Energy (kcal/mol)
Benzocaine (related) C-N bond to aromatic ring 6.2064
Butamben (related) C-N bond to aromatic ring Not Specified
n-pentyl 4-aminobenzoate (related) C-C single bond 5.9414

Data from relaxed potential energy scans on related aminobenzoate structures. tandfonline.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations are routinely used to compute vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of vibrational modes. researchgate.netnih.gov This synergy between theoretical and experimental spectroscopy provides a powerful approach for structural elucidation. researchgate.net

Similarly, as mentioned, TD-DFT can predict electronic transitions, which correspond to the absorption bands observed in UV-visible spectra. sharif.edu The development of machine learning (ML) models trained on large datasets of computationally generated spectra is an emerging area that promises to accelerate the prediction of spectroscopic properties for new molecules. aalto.firesearchgate.net These ML models can learn the complex relationships between molecular structure and spectral features, enabling nearly instantaneous prediction of spectra at a fraction of the cost of traditional quantum chemical calculations. aalto.fi Computational spectroscopy, therefore, not only aids in the interpretation of experimental results but also paves the way for high-throughput screening of materials with desired optical properties. aip.org

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques in Research and Development

Chromatography is a cornerstone for separating and quantifying "Methyl 3-Amino-4-(Isopropylamino)Benzoate" from starting materials, by-products, or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of "this compound" due to its high resolution and sensitivity. Developing a robust, stability-indicating HPLC method is a critical step in quality control.

The process of method development typically involves a systematic evaluation of chromatographic parameters to achieve optimal separation of the target analyte from any potential impurities. researchgate.netnih.gov Key aspects of this development include selecting an appropriate stationary phase, optimizing the mobile phase composition, and choosing a suitable detection wavelength. Reversed-phase HPLC is commonly employed for compounds of similar polarity.

A typical method would utilize a C18 column, which provides excellent retention and separation for aromatic compounds. rjptonline.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the elution of all components with good peak shape and resolution. rjptonline.org Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its UV spectrum. Validation of the developed method according to ICH guidelines ensures its accuracy, precision, linearity, and robustness. rjptonline.org

ParameterTypical ConditionRationale/Purpose
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides effective separation for moderately polar aromatic compounds.
Mobile PhaseA: Phosphate Buffer (pH adjusted) B: Acetonitrile or MethanolAllows for manipulation of retention time and selectivity.
Elution ModeGradient ElutionEnsures elution of a wide range of impurities with good peak shape.
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns, balancing analysis time and pressure.
Detection Wavelength~240-310 nm (determined by UV scan)Maximizes sensitivity for the analyte based on its chromophore.
Column Temperature25-40 °CImproves peak shape and reproducibility of retention times.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a valuable technique for assessing the purity of "this compound," particularly for identifying volatile and thermally stable impurities. It can also be used for the analysis of residual solvents from the synthesis process. The compound itself, or a derivatized form, must be sufficiently volatile and thermally stable to be analyzed by GC.

For analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column wall. For a related compound, "Benzoic acid, 3-(isopropyl)amino-, methyl ester," a non-polar column with a temperature ramp program has been noted for analysis, yielding a specific retention index. nist.gov This indicates the feasibility of using GC for compounds in this chemical class. A flame ionization detector (FID) is commonly used for quantitative analysis of organic compounds, while a mass spectrometer (MS) detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Spectroscopic Research for Structural Elucidation (General)

Spectroscopic techniques are indispensable for the definitive structural confirmation of "this compound." These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. nih.govst-andrews.ac.uk Through 1H NMR and 13C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

In the 1H NMR spectrum of "this compound," distinct signals are expected for the aromatic protons, the isopropyl group protons, the methyl ester protons, and the amine protons. The chemical shift of each signal provides information about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. rsc.org For example, the isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the single CH proton.

GroupExpected 1H NMR SignalsExpected 13C NMR Signals
Aromatic Ring3 signals in the aromatic region (~6.5-8.0 ppm)6 distinct signals in the aromatic region (~110-150 ppm)
Isopropyl (CH3)21 signal (doublet, 6H)1 signal (~22 ppm)
Isopropyl CH1 signal (septet, 1H)1 signal (~45 ppm)
Ester CH31 signal (singlet, 3H)1 signal (~52 ppm)
Ester C=O-1 signal (~167 ppm)
Amine NH21 broad signal (singlet, 2H)-
Amine NH1 broad signal (singlet, 1H)-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.com These two techniques are complementary and are used to identify the functional groups present in "this compound". biointerfaceresearch.com

The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. scirp.org Key expected absorptions include:

N-H stretching: Two distinct bands for the primary amine (-NH2) and one band for the secondary amine (-NH-) in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

C=O stretching: A strong, sharp absorption for the ester carbonyl group around 1700-1720 cm⁻¹.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

C-N stretching: Absorptions in the 1250-1350 cm⁻¹ region.

C-O stretching: Bands for the ester C-O bond around 1100-1300 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and non-polar bonds, thus providing complementary information to the IR spectrum. cardiff.ac.uk For instance, the symmetric stretching of the benzene (B151609) ring is often more prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. biointerfaceresearch.comresearchgate.net

UV-Visible Spectroscopy in Electronic Transition Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is primarily used for quantitative analysis and for providing information about conjugated systems within a molecule.

The "this compound" molecule contains a substituted benzene ring, which acts as a chromophore. The presence of the amino and isopropylamino groups (auxochromes) attached to the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The spectrum would likely be characterized by strong absorptions resulting from π → π* transitions within the aromatic system. researchgate.net A weaker absorption at a longer wavelength due to an n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. According to the Beer-Lambert Law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound, making UV-Vis spectroscopy a straightforward and effective method for quantification once a method is established. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structure of "this compound." This method provides precise information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is invaluable for confirming its identity and assessing its purity.

The molecular formula for "this compound" is C11H16N2O2. This composition gives it a calculated molecular weight of approximately 208.26 g/mol . High-resolution mass spectrometry can provide an exact mass, which for this compound is calculated to be 208.121177757 Da.

In a typical mass spectrometry experiment, the molecule would be ionized, often forming a molecular ion (M+). The detection of a peak corresponding to this calculated molecular weight is a primary indicator of the compound's presence. Further analysis of the fragmentation pattern, generated by the breakdown of the molecular ion, can offer structural confirmation. While specific experimental fragmentation data for "this compound" is not detailed in publicly available literature, general principles of fragmentation for related aromatic esters and amines suggest likely cleavage points. Common fragmentation pathways could include the loss of the methyl ester group (-OCH3), the entire ester group (-COOCH3), or fragmentation of the isopropyl group. The analysis of these fragment ions would provide a spectroscopic fingerprint, confirming the arrangement of the functional groups on the aromatic ring.

X-ray Diffraction Analysis for Solid-State Structures (if applicable)

As of the current literature review, a specific single-crystal X-ray diffraction structure for "this compound" has not been reported in the public domain. Therefore, detailed information on its solid-state structure, such as crystal system, space group, and unit cell dimensions, is not available.

However, studies on related aminobenzoic acid derivatives demonstrate the utility of this technique in understanding their molecular and crystal structures. For instance, X-ray diffraction studies on similar compounds reveal how intermolecular forces, such as hydrogen bonding between the amino and carboxyl groups, dictate the crystalline packing. Should crystals of "this compound" be obtained, X-ray diffraction analysis would be the definitive method to elucidate its solid-state conformation and packing arrangement, providing insights into its physical properties.

Applications in Advanced Chemical Synthesis and Material Science

Methyl 3-Amino-4-(Isopropylamino)Benzoate as a Building Block in Complex Molecule Synthesis

The presence of vicinal amino groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds and a valuable component in the design of ligands for coordination chemistry.

The ortho-diamine functionality of this compound is a key feature that enables its use in the synthesis of fused heterocyclic systems. While direct synthetic examples for all classes of heterocycles are not extensively documented for this specific molecule, its structural similarity to other ortho-diaminobenzenes allows for the prediction of its reactivity in forming various heterocyclic rings.

Benzimidazoles and Quinoxalines: The reaction of the closely related methyl 3,4-diaminobenzoate (B8644857) with aldehydes or carboxylic acids is a well-established method for the synthesis of benzimidazoles. researchgate.net For instance, condensation with an appropriate aldehyde or carboxylic acid under acidic conditions or with a coupling agent would likely lead to the formation of a benzimidazole (B57391) ring fused to the benzoate (B1203000) core. Similarly, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would be expected to yield quinoxaline (B1680401) derivatives. researchgate.net The vicinal amino groups of this compound can readily undergo condensation and cyclization reactions to form these nitrogen-containing heterocyclic systems. researchgate.net

Pyrimidine (B1678525) Derivatives: Pyrimidines are typically synthesized by the condensation of a compound containing an amidine functional group with a 1,3-dicarbonyl compound. While not a direct precursor in the classical sense, derivatives of this compound could be envisioned to participate in multi-component reactions or be transformed into intermediates suitable for pyrimidine ring formation. For example, the amino groups could be functionalized to introduce the necessary fragments for cyclization.

Indole (B1671886) Derivatives: The synthesis of indoles often involves the cyclization of substituted anilines. While the direct conversion of this compound to an indole is not a standard transformation, its structure could be modified to incorporate functionalities that facilitate indole synthesis, such as the introduction of a side chain that can undergo cyclization onto the aromatic ring.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
HeterocycleRequired Coreactant/ConditionsResulting Scaffold
BenzimidazoleAldehyde or Carboxylic AcidSubstituted Benzimidazole-carboxylate
Quinoxaline1,2-Dicarbonyl CompoundSubstituted Quinoxaline-carboxylate
Pyrimidine(Requires functionalization)Potentially fused Pyrimidine systems
Indole(Requires functionalization)Potentially functionalized Indole systems

The nitrogen atoms of the amino groups in this compound can act as Lewis bases, making the molecule and its derivatives potential ligands for metal ions. The formation of Schiff base ligands through the condensation of the amino groups with aldehydes or ketones is a common strategy to create polydentate ligands capable of forming stable metal complexes.

Research on the related 3,4-diaminobenzoic acid has shown that it can be used to prepare tetradentate Schiff base ligands by condensation with 2-hydroxybenzaldehyde derivatives. wikipedia.org These ligands have been successfully used to form complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). wikipedia.org The resulting metal complexes exhibit specific coordination geometries and spectroscopic properties. wikipedia.org It is highly probable that this compound could be similarly employed to generate a range of Schiff base ligands with tailored electronic and steric properties for applications in catalysis, sensing, and materials science. nih.govorganic-chemistry.org

Table 2: Coordination Chemistry of Related Diaminobenzoic Acid Derivatives
Ligand TypeMetal IonsPotential Applications
Schiff BasesCo(II), Ni(II), Cu(II), Zn(II)Catalysis, Sensing, Materials Science

Development of Advanced Materials utilizing Substituted Aminobenzoates

Substituted aminobenzoates are valuable monomers in the synthesis of advanced polymers due to their rigid aromatic structure and the reactive amino and carboxylate functionalities. These monomers can be incorporated into various polymer backbones to impart specific properties such as thermal stability, mechanical strength, and conductivity.

Polyamides and Aramids: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. wikipedia.org These materials are synthesized through the polycondensation of aromatic diamines and aromatic diacid chlorides. wikipedia.org While this compound is not a traditional aramid monomer, its diamine structure suggests its potential as a comonomer in the synthesis of novel polyamides. The incorporation of such a substituted monomer could be used to modify the properties of the resulting polymer, for instance, by altering its solubility, processability, or thermal behavior.

Other Polymers: The amino and ester groups of this compound offer handles for various polymerization techniques. For example, the amino groups could be reacted with epoxides or isocyanates to form polyurethanes or polyureas. The ester group could potentially be involved in transesterification polymerization. The development of polymers from aminobenzoic acid derivatives is an active area of research, with applications in areas such as biodegradable materials and precursors for conductive polymers. researchgate.netnih.gov

Role in Specialized Chemical Transformations (e.g., Buchwald C-N coupling for related compounds)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. libretexts.org This reaction is widely used in organic synthesis to create aryl amines from aryl halides or triflates and primary or secondary amines. libretexts.org

The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. wikipedia.orglibretexts.org The ester functionality on the aminobenzoate ring is generally compatible with the conditions of the Buchwald-Hartwig amination, although care must be taken with the choice of base to avoid saponification. wikipedia.org This synthetic strategy provides a versatile route to highly substituted aminobenzoate derivatives that would be difficult to access through other methods.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-Amino-4-(Isopropylamino)Benzoate, and what analytical methods validate successful synthesis?

Methodological Answer: Reductive alkylation is a robust method for synthesizing aromatic amines. For example, methyl 4-formylbenzoate can react with 4-methyl-N3-(4-pyridinyl)aniline derivatives under NaBH4 reduction in AcOH to form structurally similar compounds . Post-synthesis, use FT-IR to confirm the presence of amino (-NH) and ester (-COOCH3) groups. High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy, while <sup>1</sup>H/<sup>13</sup>C NMR resolves positional isomerism of substituents.

Q. How is the crystalline structure of this compound validated, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) to analyze lattice parameters and hydrogen-bonding networks . Validate the final structure with PLATON or CIF-check tools to ensure compliance with crystallographic databases (e.g., Cambridge Structural Database).

Q. What strategies ensure purity (>98%) for this compound in pharmacological studies?

Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities. For trace metal analysis in catalytic synthesis, ICP-MS is critical. Recrystallization in ethanol/water (7:3 v/v) improves purity, as demonstrated for structurally analogous benzoate esters .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its supramolecular assembly?

Methodological Answer: Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D, R2<sup>2</sup>(8) motifs). Use Mercury Software to visualize interactions from SCXRD data. The amino and ester groups likely form N–H⋯O and C–H⋯π networks, stabilizing crystal packing . Compare with benzoic acid derivatives, where hydrogen-bonded dimers dominate .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl3) or dynamic proton exchange. Use VT-NMR (variable temperature) to identify tautomerism or rotational barriers in the isopropylamino group .

Q. What computational models predict the compound’s solubility and bioavailability?

Methodological Answer: Employ COSMO-RS (Conductor-like Screening Model) to estimate solubility in polar solvents. For bioavailability, use SwissADME to calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA). The compound’s ester and amino groups likely confer moderate permeability (TPSA ~75 Ų) .

Q. How does steric hindrance from the isopropyl group affect reactivity in cross-coupling reactions?

Methodological Answer: Compare reaction kinetics under Buchwald-Hartwig conditions (Pd/XPhos catalyst) with/without bulky substituents. Steric maps from Ligand Steric Descriptor Tools (e.g., SambVca) quantify hindrance. The isopropyl group may reduce coupling efficiency by ~30% versus methyl analogs, as seen in similar benzoate systems .

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Methyl 3-Amino-4-(Isopropylamino)Benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.